molecular formula C14H11FN2O3 B5738640 N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide

N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide

Cat. No.: B5738640
M. Wt: 274.25 g/mol
InChI Key: IANMXAUQXIBESH-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide is an organic compound with potential applications in various fields of scientific research. This compound features a phenylacetamide backbone with a fluorine and nitro group substitution on the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide typically involves the reaction of 2-fluoro-5-nitroaniline with phenylacetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2-fluoro-5-nitroaniline attacks the carbonyl carbon of phenylacetyl chloride, forming the desired amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron in acidic conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Reduction: The major product is N-(2-amino-5-fluorophenyl)-2-phenylacetamide.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide involves its interaction with biological molecules through its reactive functional groups. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with proteins, affecting their structure and function. The fluorine atom can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-nitrophenyl isocyanate
  • 2-Fluorophenyl N-(2-fluoro-5-nitrophenyl)carbamate
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

Uniqueness

N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of a fluorine and nitro group on the phenyl ring, along with the phenylacetamide backbone, makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c15-12-7-6-11(17(19)20)9-13(12)16-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANMXAUQXIBESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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